molecular formula C19H27N3O B2705789 N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4,6-trimethylbenzamide CAS No. 1049414-54-1

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4,6-trimethylbenzamide

Cat. No.: B2705789
CAS No.: 1049414-54-1
M. Wt: 313.445
InChI Key: CSHLYPPQOSGARL-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4,6-trimethylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a pyrrole ring, and a trimethylbenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4,6-trimethylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized through the reaction of an appropriate acid chloride with an amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety, potentially forming amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and strong bases.

Major Products:

    Oxidation Products: Pyrrole oxides and related derivatives.

    Reduction Products: Amines and reduced benzamide derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4,6-trimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The pyrrole ring and benzamide moiety may also contribute to its binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    N-(2-(dimethylamino)-2-(1H-pyrrol-2-yl)ethyl)-2,4,6-trimethylbenzamide: Lacks the methyl group on the pyrrole ring.

    N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-benzamide: Lacks the trimethyl groups on the benzamide moiety.

Uniqueness: N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4,6-trimethylbenzamide is unique due to the presence of both the dimethylamino group and the trimethylbenzamide moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-13-10-14(2)18(15(3)11-13)19(23)20-12-17(21(4)5)16-8-7-9-22(16)6/h7-11,17H,12H2,1-6H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHLYPPQOSGARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCC(C2=CC=CN2C)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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